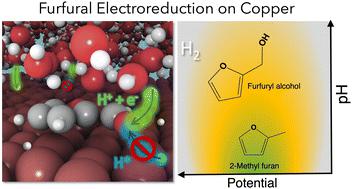

Unraveling the reaction mechanisms for furfural electroreduction on copper

EES Catalysis Pub Date: 2023-04-28 DOI: 10.1039/d3ey00040k

Abstract

Electrochemical routes for the valorization of biomass-derived feedstock molecules offer sustainable pathways to produce chemicals and fuels. However, the underlying reaction mechanisms for their electrochemical conversion remain elusive. In particular, the exact role of proton–electron coupled transfer and electrocatalytic hydrogenation in the reaction mechanisms for biomass electroreduction are disputed. In this work, we study the reaction mechanism underlying the electroreduction of furfural, an important biomass-derived platform chemical, combining grand-canonical (constant-potential) density functional theory-based microkinetic simulations and pH dependent experiments on Cu under acidic conditions. Our simulations indicate the second PCET step in the reaction pathway to be the rate- and selectivity-determining step for the production of the two main products of furfural electroreduction on Cu, i.e., furfuryl alcohol and 2-methyl furan, at moderate overpotentials. We further identify the source of Cu's ability to produce both products with comparable activity in their nearly equal activation energies. Furthermore, our microkinetic simulations suggest that surface hydrogenation steps play a minor role in determining the overall activity of furfural electroreduction compared to PCET steps due to the low steady-state hydrogen coverage predicted under reaction conditions, the high activation barriers for surface hydrogenation and the observed pH dependence of the reaction. As a theoretical guideline, low pH (<1.5) and moderate potential (ca. −0.5 V vs. SHE) conditions are suggested for selective 2-MF production.

Recommended Literature

- [1] Back cover

- [2] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†

- [3] Convergent total synthesis of corallocin A†

- [4] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†

- [5] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism

- [6] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†

- [7] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†

- [8] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method

- [9] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity

- [10] Concluding Remarks

Journal Name:EES Catalysis

Research Products

-

CAS no.: 16817-43-9